molecular formula C23H23NO2 B5703646 N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide

Numéro de catalogue B5703646
Poids moléculaire: 345.4 g/mol
Clé InChI: YVCMXVARANXSFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide, commonly known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune response and inflammation. BMS-986165 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

BMS-986165 inhibits the activity of the TYK2 enzyme, which is involved in the signaling pathways for several cytokines, including IL-12, IL-23, and type I interferons. By blocking TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation in several preclinical models of autoimmune diseases. In addition, BMS-986165 has been found to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BMS-986165 is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that BMS-986165 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several potential future directions for research on BMS-986165. One area of interest is the exploration of its potential as a treatment for other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of combination therapies that target multiple enzymes in the N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide family, which may have synergistic effects. Finally, further research is needed to elucidate the long-term safety and efficacy of BMS-986165 in humans.

Méthodes De Synthèse

The synthesis of BMS-986165 involves several steps, starting with the reaction of 2-naphthol with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This is then reacted with 3-bromo-benzoyl chloride to form the intermediate compound, which is subsequently treated with sodium hydroxide and paraformaldehyde to yield the final product.

Applications De Recherche Scientifique

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986165 was shown to reduce skin inflammation and improve clinical symptoms. Similarly, in a mouse model of lupus, BMS-986165 was found to reduce autoantibody production and improve kidney function. These results suggest that BMS-986165 may have therapeutic potential for a range of autoimmune diseases.

Propriétés

IUPAC Name

N-cyclopentyl-3-(naphthalen-2-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-23(24-21-10-3-4-11-21)20-9-5-6-17(14-20)16-26-22-13-12-18-7-1-2-8-19(18)15-22/h1-2,5-9,12-15,21H,3-4,10-11,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCMXVARANXSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-[(naphthalen-2-yloxy)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.